3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Overview
Description
Thiazolo pyrimidines and their derivatives have a significant role in heterocyclic chemistry due to their versatility in pharmaceutical interests . They have been reported as having anticancer, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitors, and antiviral properties .
Synthesis Analysis
A series of fused pyrimidines were synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .
Molecular Structure Analysis
The molecular structure of these compounds is characterized from their spectral data . The presence of ethyl and NH2 at certain ppm in the 1H NMR of compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include S-alkylation of pyrimidine followed by cyclization with various reagents like phenacyl bromide, monochloroacetic acid, chloroacetonitrile and oxalyl chloride .
Scientific Research Applications
Synthetic Pathways and Intermediates:
- The compound and its derivatives have been synthesized through various pathways, including the creation of novel heterocyclic structures like [1,3]thiazino[3,2-a]purine and [1,2,3]triazolo[4,5-d][1,3]thiazino[3,2-a]pyrimidine, demonstrating the versatility of these structures in forming complex molecular architectures (Pecorari, Rinaldi, & Costi, 2009).
Chemical Properties and Reactivity:
- The compound has been involved in reactions leading to fused thiazolo[3,2-a]pyrimidinone derivatives, highlighting its reactivity and potential for creating a variety of biologically relevant structures (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Future Directions
The future directions in the research of these compounds could involve the exploration of an efficient nanocatalyst with high catalytic properties to avoid limitations such as long reaction times, use of toxic catalysts, low yield and harsh conditions . Additionally, there is plenty of room for improvement and broadening of the material scope .
properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c1-2-3-11-6-5(14-8(11)13)7(12)10-4-9-6/h2,4H,1,3H2,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJNOBHTISRAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=O)NC=N2)SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731239 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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